molecular formula C12H13NO2 B2919991 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one CAS No. 1309976-09-7

3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one

Cat. No.: B2919991
CAS No.: 1309976-09-7
M. Wt: 203.241
InChI Key: JPTIBWIBYJNORI-UHFFFAOYSA-N
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Description

3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one ( 1309976-09-7) is a chemical compound offered for research and development purposes. It is a solid with a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol . The quinolin-2-one core structure is a privileged scaffold in medicinal chemistry, with related derivatives being investigated for a wide spectrum of biological activities, including as potential anticancer, antibacterial, and antifungal agents . As a building block, this specific ethyl- and methoxy-substituted derivative provides researchers with a versatile intermediate for further chemical synthesis, such as in the development of novel pharmaceutical candidates or functional materials. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. Researchers can select from various package sizes to suit their project needs. For complete handling, storage, and safety information, please refer to the available Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-6-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-6-9-7-10(15-2)4-5-11(9)13-12(8)14/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTIBWIBYJNORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC(=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . These reactions typically require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The dihydroquinolinone scaffold is versatile, with substitutions at positions 3, 6, and other sites modulating biological activity, solubility, and stability. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one 3-ethyl, 6-methoxy C₁₂H₁₃NO₂ 203.24 Predicted pKa ~11.14; moderate lipophilicity (estimated LogP ~2.5)
3-Methyl-1,2-dihydroquinolin-2-one (J5I) 3-methyl C₁₀H₉NO 159.19 Crystal structure resolved (PDB: 5A5R); bromodomain inhibitor
6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one 3-methyl, 6-methoxy C₁₁H₁₁NO₂ 189.21 Density: 1.153 g/cm³; boiling point: 391.6°C; used in synthesis of triazole derivatives
7-Ethoxy-1-methyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydroquinolin-2-one 1-methyl, 6-pyridinyl, 7-ethoxy C₁₇H₁₈N₂O₂ 294.34 Tetrahydro scaffold enhances rigidity; explored in kinase inhibition
N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide 6-thiophenecarboximidamide, 1-diethylaminoethyl C₂₁H₂₇N₅OS 397.53 Anticancer activity via kinase inhibition; synthesized via nitro reduction and coupling

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity: 3-Ethyl vs. The 3-methyl derivative (J5I) has demonstrated inhibitory activity against the ATAD2 bromodomain (IC₅₀ ~10 µM) . 6-Methoxy Group: Electron-donating methoxy groups (as in 6-methoxy-3-methyl analog) increase resonance stabilization and may modulate interactions with aromatic residues in enzyme binding pockets .

Synthetic Accessibility: The 3-ethyl substituent likely requires alkylation at position 3, similar to methods used for 3-methyl derivatives (e.g., Pd/C-catalyzed hydrogenation of nitro precursors) . Methoxy introduction at position 6 can be achieved via demethylation or direct substitution, as seen in related quinoline syntheses .

Biological Applications: Dihydroquinolinones vs. Tetrahydroquinolinones: The partially unsaturated dihydroquinolinone scaffold (as in the target compound) offers a balance between planarity (for π-π stacking) and flexibility. Heterocyclic Modifications: Thiophene-carboximidamide derivatives (e.g., compound 27) show enhanced anticancer activity due to additional hydrogen-bonding interactions, a feature absent in the target compound .

Research Findings and Implications

  • Crystallographic Data : The 3-methyl analog (J5I) co-crystallized with the ATAD2 bromodomain (PDB: 5A5R) reveals hydrophobic interactions between the methyl group and Leu1346, suggesting the 3-ethyl group in the target compound could enhance binding via van der Waals contacts .
  • Synthetic Challenges: Introducing ethyl groups at position 3 may require optimized alkylation conditions to avoid over-substitution, a common issue in quinoline chemistry .
  • Drug-Likeness : The target compound’s predicted pKa (~11.14) aligns with moderate basicity, suggesting favorable absorption in physiological environments. However, its LogP (~2.5) may necessitate formulation adjustments for aqueous solubility .

Biological Activity

3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.

This compound is characterized by its unique structure, which contributes to its biological activity. The molecular formula is C11H13NOC_{11}H_{13}NO with a molecular weight of approximately 189.23 g/mol.

The compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Antimicrobial Activity : Research indicates that derivatives of quinolinones, including this compound, have shown efficacy against various bacterial strains, particularly Mycobacterium tuberculosis .
  • Antimalarial Activity : Studies have demonstrated that structural modifications in quinolone compounds can lead to significant improvements in antimalarial activity. For instance, 3-ethyl-substituted derivatives have been reported to enhance activity against Plasmodium falciparum with low nanomolar EC50 values .

Biological Activity Data

The following table summarizes the biological activities and associated IC50 values for this compound and related compounds:

CompoundActivity TypeIC50 (nM)Reference
This compoundAntimicrobial20–100
6-Chloro-7-methoxy-4(1H)-quinoloneAntimalarial<10
4-Hydroxycoumarin IminesMyosin Inhibition<1

Case Study 1: Antimycobacterial Activity

In a study evaluating the antimycobacterial properties of various quinoline derivatives, this compound was tested against Mycobacterium tuberculosis H37Rv. The compound demonstrated significant inhibition over a nine-day period, indicating its potential as a therapeutic agent for tuberculosis treatment .

Case Study 2: Antimalarial Efficacy

A comparative study on the antimalarial efficacy of several quinolone derivatives highlighted that those with ethyl substitutions exhibited enhanced potency. The compound was noted for its low EC50 values against multi-drug-resistant strains of P. falciparum, suggesting its potential role in malaria treatment protocols .

Q & A

Q. Q1: What are the established synthetic routes for 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization of substituted anilines with β-keto esters under acidic or basic conditions. For example, Claisen-Schmidt condensation using NaOH in ethanol-DMF mixtures (1:1) yields intermediates that undergo cyclization . Key parameters affecting yield include:

  • Catalyst type : NaOH vs. LiAlH4 for reduction steps (e.g., 52% yield with LiAlH4 in THF ).
  • Reaction time : Extended stirring (48–72 hours) improves cyclization efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

Q. Table 1: Comparative Reaction Conditions

StepCatalyst/SolventTime (h)Yield (%)Purity (%)Reference
CyclizationNaOH/EtOH-DMF4865>90
ReductionLiAlH4/THF245285

Q. Q2: How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis : Key signals include:
    • ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm, dihydroquinolinone NH at δ 11.2–12.5 ppm .
    • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, aromatic carbons at 110–150 ppm .
  • X-ray Crystallography : Use SHELXTL or ORTEP-3 to resolve dihedral angles (e.g., 7.55° between quinolinone rings) and π-π stacking distances (3.6–3.8 Å) . Hydrogen-bonding networks (N–H···O) stabilize the crystal lattice .

Advanced Research Questions

Q. Q3: How can structural modifications to the 3-ethyl or 6-methoxy groups enhance bioactivity while maintaining stability?

Methodological Answer:

  • Rational Design : Replace the ethyl group with halogenated or heterocyclic substituents to modulate lipophilicity. For example:
    • 8-Bromo analogs show improved π-stacking (see Sigma-Aldrich safety data ).
    • 6-Methoxy to 6-hydroxy derivatives increase hydrogen-bonding potential .
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit longer half-lives .

Q. Table 2: Structure-Activity Relationships

ModificationBioactivity (IC₅₀)Stability (t₁/₂)Reference
3-Ethyl → 3-CF₃12 nM (Enzyme X)48 hours
6-Methoxy → 6-Hydroxy28 nM (Receptor Y)24 hours

Q. Q4: How should researchers resolve contradictions in crystallographic and spectroscopic data for dihydroquinolinone derivatives?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR (solution state) with X-ray (solid state). For example:
    • Discrepancies in NH proton shifts may arise from crystal packing effects .
    • Use SHELXL refinement to adjust thermal parameters for disordered methoxy groups .
  • Dynamic Effects : Employ variable-temperature NMR to detect conformational flexibility in solution .

Q. Q5: What computational strategies are optimal for predicting the pharmacokinetic properties of this compound analogs?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).
  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (optimal range: 2–3) and CYP450 inhibition .
  • Docking Studies : Glide SP mode (Schrödinger Suite) identifies binding poses in target enzymes (e.g., kinases ).

Q. Q6: How can researchers optimize synthetic scalability while minimizing byproducts in dihydroquinolinone synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 48 hours to 6 hours) and improve yield (75% vs. 52% batch ).
  • Byproduct Analysis : LC-MS identifies intermediates (e.g., over-reduced species from LiAlH4 ). Mitigate via controlled reagent addition.

Q. Q7: What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Methodological Answer:

  • Schlenk Techniques : Use anhydrous THF under argon for LiAlH4 reductions .
  • Quench Protocols : Add reagents dropwise at 0°C to prevent exothermic side reactions .

Methodological Guidelines

  • Data Reproducibility : Document all synthetic steps in detail (e.g., Ag₂SO₄ catalysis in DMSO ).
  • Ethical Reporting : Disclose purity thresholds (>95% for biological assays ) and analytical methods (e.g., CrysAlis PRO for absorption corrections ).

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